molecular formula C15H21NO6S B11073742 Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate

Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B11073742
M. Wt: 343.4 g/mol
InChI Key: AXGRAWGUPWEQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate is a chemical compound with the molecular formula C15H21NO6S and a molecular weight of 343.4 g/mol . This compound is characterized by the presence of a benzoate ester group, two methoxy groups, and a piperidin-1-ylsulfonyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The piperidin-1-ylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl 2,5-dimethoxy-4-(piperidin-1-ylsulfonyl)benzoate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 2,5-dimethoxy-4-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C15H21NO6S/c1-20-12-10-14(13(21-2)9-11(12)15(17)22-3)23(18,19)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3

InChI Key

AXGRAWGUPWEQOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)OC)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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